

Crystal Structure of 4-(2-Methylphenyl)benzonitrile: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Methylphenyl)benzonitrile

Cat. No.: B060954

[Get Quote](#)

** chercheurs, scientifiques et professionnels du développement de médicaments, ce guide technique approfondi explore la structure cristalline du 4-(2-méthylphényl)benzonitrile. Malgré des recherches approfondies dans les bases de données cristallographiques publiques, y compris la Cambridge Structural Database (CSD), la structure cristalline déterminée expérimentalement pour le 4-(2-méthylphényl)benzonitrile (CAS : 189828-30-6) n'est pas disponible dans le domaine public au moment de la rédaction de ce document.

Cependant, une analyse structurale détaillée a été publiée pour son isomère proche, le 2-(4-méthylphényl)benzonitrile (également C₁₄H₁₁N).[1] Ce document fournira une analyse technique complète de la structure cristalline de cet isomère comme point de référence pertinent. Il est crucial de noter que les données présentées ci-dessous appartiennent au 2-(4-méthylphényl)benzonitrile et non au 4-(2-méthylphényl)benzonitrile.

Structure moléculaire et données cristallographiques du 2-(4-méthylphényl)benzonitrile

La détermination de la structure par cristallographie aux rayons X sur monocristal du 2-(4-méthylphényl)benzonitrile révèle des informations précieuses sur sa conformation moléculaire et son empilement cristallin.

Données cristallographiques

Le composé cristallise dans le système orthorhombique. Les paramètres détaillés de la maille élémentaire et les conditions de collecte des données sont résumés dans le tableau 1.

Paramètre	Valeur
Formule chimique	C ₁₄ H ₁₁ N
Masse molaire	193.24 g/mol
Système cristallin	Orthorhombique
Groupe d'espace	P2 ₁ 2 ₁ 2 ₁
a	7.6726 (4) Å
b	11.4037 (5) Å
c	12.2426 (5) Å
Volume	1071.18 (9) Å ³
Z	4
Température	173 K
Rayonnement	Mo Kα (λ = 0.71073 Å)
R _{int}	0.017
R[F ² > 2σ(F ²)]	0.040
wR(F ²)	0.105

Tableau 1 : Données cristallographiques et détails de l'affinement pour le 2-(4-méthylphényl)benzonitrile.[1]

Géométrie moléculaire

La molécule de 2-(4-méthylphényl)benzonitrile est constituée de deux cycles benzéniques qui ne sont pas coplanaires. L'angle dièdre entre les plans moyens des deux cycles benzéniques est de 44.6 (7)°. [1] Cette torsion est une caractéristique conformationnelle significative de la molécule. Les longueurs de liaison et les angles sont dans les plages attendues.[1]

Empilement cristallin et interactions intermoléculaires

L'empilement cristallin du 2-(4-méthylphényl)benzonitrile est principalement stabilisé par de faibles interactions intermoléculaires de type empilement π - π .^[1] Les distances centroïde-centroïde entre les cycles aromatiques adjacents sont de 3.8172 (12) Å et 3.9349 (12) Å.^[1]

Protocoles expérimentaux

Cette section détaille les méthodologies pour la synthèse, la cristallisation et l'analyse par diffraction des rayons X du 2-(4-méthylphényl)benzonitrile.

Synthèse

Une méthode de synthèse rapportée pour le 2-(4-méthylphényl)benzonitrile implique une réaction de couplage de Suzuki entre le o-bromobenzonitrile et l'acide 4-méthylbenzèneboronique. Le protocole général est le suivant :

- À une solution de o-bromobenzonitrile (40 g) et d'acide 4-méthylbenzèneboronique (33 g) dans du DME (2 litres) est ajouté du tétrakis(triphénylphosphine)palladium(0) (7.58 g).
- Du carbonate de sodium (1M, 592 ml) est ensuite ajouté au mélange.
- Le mélange est agité vigoureusement et chauffé à reflux pendant 18 heures.
- Le solvant est éliminé sous vide.
- Le résidu est réparti entre de l'éther (800 ml) et du carbonate de sodium (1M, 800 ml).
- La phase aqueuse est extraite avec de l'éther (3 x 400 ml).
- Les phases organiques combinées sont séchées et concentrées sous vide.
- Le produit brut est cristallisé à partir d'un système de solvants en utilisant du charbon actif comme agent décolorant pour obtenir le produit pur.

Cristallisation

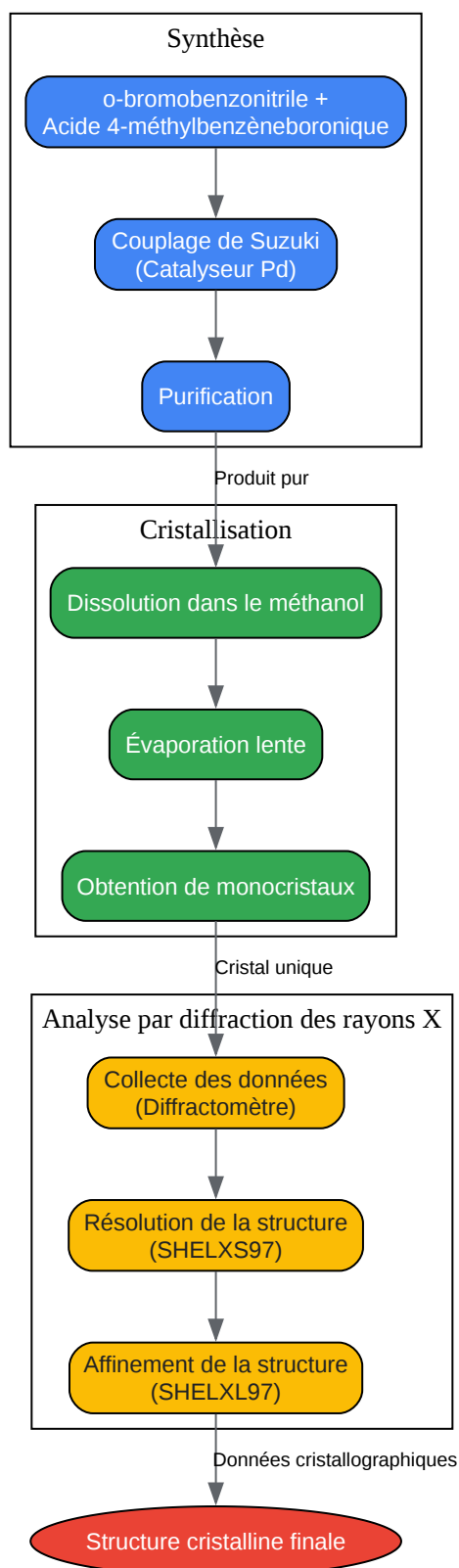
Des cristaux de qualité pour la diffraction des rayons X ont été obtenus par évaporation lente d'une solution méthanolique du composé.

Collecte et affinement des données de diffraction des rayons X

La collecte des données a été réalisée sur un diffractomètre Oxford Diffraction Xcalibur Eos Gemini.^[1] Les données ont été collectées à une température de 173 K en utilisant un rayonnement Mo K α .^[1] La structure a été résolue en utilisant SHELXS97 et affinée en utilisant SHELXL97.^[1] Les atomes d'hydrogène ont été placés dans des positions calculées et affinés en utilisant un modèle mobile.^[1]

Visualisations

Les diagrammes suivants illustrent le flux de travail expérimental pour la détermination de la structure cristalline et une représentation schématique de la molécule.



[Click to download full resolution via product page](#)

Figure 1 : Flux de travail expérimental pour la détermination de la structure cristalline du 2-(4-méthylphényl)benzonitrile.

Figure 2 : Représentation schématique de la structure moléculaire du 2-(4-méthylphényl)benzonitrile.

En conclusion, bien que la structure cristalline du 4-(2-méthylphényl)benzonitrile reste à déterminer, l'analyse détaillée de son isomère, le 2-(4-méthylphényl)benzonitrile, fournit des informations structurales précieuses qui peuvent être utiles pour la modélisation moléculaire et la compréhension des relations structure-propriété dans cette classe de composés.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Methylphenyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure of 4-(2-Methylphenyl)benzonitrile: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060954#crystal-structure-of-4-2-methylphenyl-benzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com